molecular formula C10H11N3S2 B2586891 5-[2-(Ethylsulfanyl)phenyl]-1,3,4-thiadiazol-2-ylamine CAS No. 881040-16-0

5-[2-(Ethylsulfanyl)phenyl]-1,3,4-thiadiazol-2-ylamine

Cat. No.: B2586891
CAS No.: 881040-16-0
M. Wt: 237.34
InChI Key: UGKHHSGIBXXKLI-UHFFFAOYSA-N
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Description

5-[2-(Ethylsulfanyl)phenyl]-1,3,4-thiadiazol-2-ylamine is a chemical compound with the molecular formula C10H11N3S2. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Ethylsulfanyl)phenyl]-1,3,4-thiadiazol-2-ylamine typically involves the reaction of 2-(ethylsulfanyl)aniline with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[2-(Ethylsulfanyl)phenyl]-1,3,4-thiadiazol-2-ylamine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-[2-(Ethylsulfanyl)phenyl]-1,3,4-thiadiazol-2-ylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Methylsulfanylphenyl)-1,3,4-thiadiazol-2-ylamine
  • 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-ylamine
  • 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-ylamine

Uniqueness

5-[2-(Ethylsulfanyl)phenyl]-1,3,4-thiadiazol-2-ylamine is unique due to the presence of the ethylsulfanyl group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar thiadiazole derivatives.

Properties

IUPAC Name

5-(2-ethylsulfanylphenyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S2/c1-2-14-8-6-4-3-5-7(8)9-12-13-10(11)15-9/h3-6H,2H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKHHSGIBXXKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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